7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOHDHDDYVNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine as an anticancer agent. The compound has shown activity against various cancer cell lines, demonstrating its ability to inhibit tumor growth and induce apoptosis. Its mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation and survival.
2. Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In experimental models, it has been shown to reduce edema and inflammation markers, suggesting its potential use in treating inflammatory diseases. The compound's efficacy was compared to established anti-inflammatory drugs, showing promising results with lower toxicity profiles .
3. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The structure of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine allows for various modifications that can enhance its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at the phenyl ring | Increased potency against cancer cells |
| Alteration of the pyrrole moiety | Enhanced anti-inflammatory effects |
| Variations in nitrogen positioning | Improved antimicrobial activity |
Synthetic Approaches
Several synthetic routes have been developed to produce 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine. These methods typically involve the condensation of appropriate precursors under specific conditions to yield high purity products suitable for biological testing .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized derivatives of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine and tested their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The treatment group showed reduced joint swelling and lower levels of inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent for inflammatory disorders .
Mechanism of Action
The mechanism of action of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Position 7 Substitution Variants
Substituents at position 7 significantly alter physicochemical properties and biological interactions. Key analogues include:
Alkoxy and Phenoxy Derivatives
7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3f) :
- Structure : Heptyloxy chain at position 5.
- Properties : Increased lipophilicity (logP ~3.2) due to the aliphatic chain, enhancing membrane permeability. NMR shows δ 4.20 (-OCH2-) and δ 6.73 (H-6), with IR confirming C=N (1684 cm⁻¹) and N–N (1156 cm⁻¹) bonds. Yield: 32.8% .
- Comparison : The heptyloxy group may improve pharmacokinetics but could reduce solubility compared to the phenyl group in the target compound.
- 7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 5c): Structure: 3-Chlorophenoxy at position 6. NMR reveals δ 8.60 (H-2) and IR C=N at 1625 cm⁻¹. Yield: 28.6% . Comparison: The chloro group may confer higher metabolic stability than the phenyl group but could introduce toxicity risks.
Styryl and Fluorinated Derivatives
- 7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine :
- Structure : 4-Fluorostyryl at position 7, pyrrole at position 2.
- Properties : Fluorine enhances lipophilicity (logP ~3.5) and bioavailability. Molecular weight: 305.31 g/mol .
- Comparison : The fluorostyryl group may improve binding to hydrophobic pockets in enzymes, contrasting with the simpler phenyl group’s steric limitations.
Metal-Coordinated Analogues
- [M(ftpO)₂(H₂O)₄] Complexes: Structure: 7-Oxo substituent coordinates with first-row transition metals (e.g., Cu²⁺, Ni²⁺). Properties: Antiparallel coordination geometry enhances stability. IR spectra show shifts in C=O and N–N stretches upon metal binding . Comparison: Metal coordination introduces redox activity absent in the non-metallated target compound, useful for catalytic or cytotoxic applications.
Position 2 Substitution Variants
The pyrrole group at position 2 in the target compound is compared to other heterocyclic substituents:
Indole Hybrids
- [1,2,4]Triazolo[1,5-a]pyrimidine-Indole Derivatives :
- Structure : Indole linked via molecular hybridization.
- Properties : Demonstrated antiproliferative activity against MGC-803, HCT-116, and MCF-7 cell lines (IC₅₀ < 10 µM). Mechanistic studies suggest tubulin inhibition .
- Comparison : Indole’s planar structure may enhance DNA intercalation compared to pyrrole’s smaller footprint.
Pyrazole and Thiophene Analogues
- 7-(1,5-Dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic Acid :
- Structure : Pyrazole at position 7, acetic acid at position 2.
- Properties : Carboxylic acid group improves water solubility (logS ≈ -2.1). SMILES: O=C(O)CC=1N=C2N=CC=C(C=3C=NN(C3C)C)N2N1 .
- Comparison : The polar acetic acid substituent contrasts with pyrrole’s hydrophobicity, altering pharmacokinetic profiles.
Pharmacological and Electronic Properties
Biological Activity
7-Phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry for its diverse biological activities. This compound features a unique structural framework comprising a triazole ring fused with a pyrimidine ring and a phenyl group, which contributes to its potential therapeutic applications.
- Molecular Formula : C15H11N5
- Molar Mass : 261.28 g/mol
- CAS Number : 303146-15-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- Compound Efficacy : In a study evaluating antiproliferative activity against human cancer cell lines (MGC-803, HCT-116, and MCF-7), several derivatives exhibited significant activity. Notably, compound H12 showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the positive control drug 5-Fluorouracil (5-Fu) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These compounds were found to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and other related proteins, thereby inducing apoptosis and cell cycle arrest in cancer cells .
Anticonvulsant Activity
The anticonvulsant effects of various triazolo[1,5-a]pyrimidine derivatives were also investigated using the maximal electroshock seizure (MES) model. Some compounds demonstrated promising anticonvulsant activity, indicating their potential for treating seizure disorders .
The biological activity of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression .
- Impact on Cell Signaling : It influences various signaling pathways involved in cell proliferation and apoptosis. Specifically, it affects the ERK signaling pathway and regulates proteins associated with the cell cycle .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their anticancer activity. The most potent compounds were identified based on their ability to inhibit cancer cell growth .
- Comparative Studies : Research comparing the efficacy of these compounds against established anticancer drugs revealed their potential as novel therapeutic agents .
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation | Source |
|---|---|---|---|---|
| Grignard C–H functionalization | 65–78 | Regioselective | Requires anhydrous conditions | |
| Multi-component fusion (DMF) | 70–85 | One-pot synthesis | Limited to electron-deficient aldehydes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
